![molecular formula C7H3BrF2S2 B2731636 3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene CAS No. 2248305-83-9](/img/structure/B2731636.png)
3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the organometallic Suzuki coupling . Starting from 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene , the appropriate arylboronic acid (such as 4-dodecyl-phenylboronic acid or 4-(trifluoromethyl)phenylboronic acid) is coupled using palladium catalyst in refluxing tetrahydrofuran (THF) .
Mechanism of Action
The specific mechanism of action for this compound depends on its application. In organic electronics, it may act as a building block for materials used in solar cells, electrochromic devices, organic field-effect transistors, and organic light-emitting diodes. Its extended π-conjugation and charge mobility contribute to its functionality .
Safety and Hazards
Future Directions
: Rashid Ali, Rafia Siddiqui. “Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry.” RSC Advances, 2022, 12, 36073-36102. Read more : Safety data sheet for 3-Bromo-2-(difluoromethyl)thiophene. Link : Safety data sheet for 3-Bromo-5-fluorobenzonitrile. Link : Thieno[2,3-b] thiophene derivatives with bis-pyrazole and bis-cyanopyrazole. Link : Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Link
properties
IUPAC Name |
3-bromo-5-(difluoromethyl)thieno[3,2-b]thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2S2/c8-3-2-11-4-1-5(7(9)10)12-6(3)4/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOIAXOYVUABOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC=C2Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


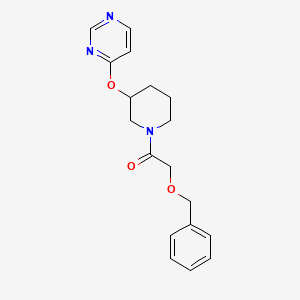
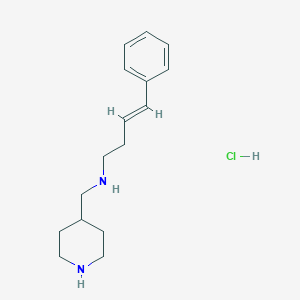



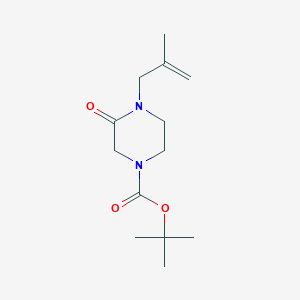
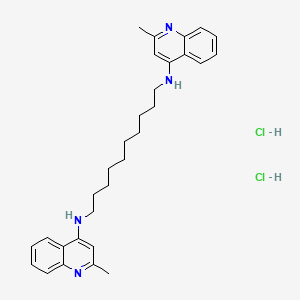
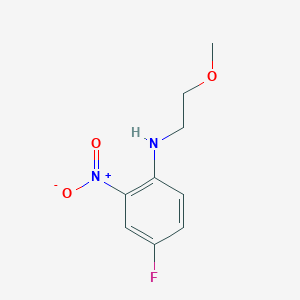
![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)
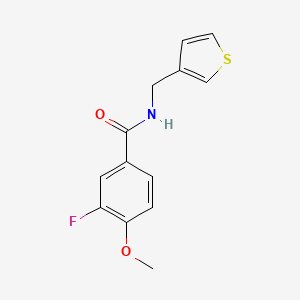
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)
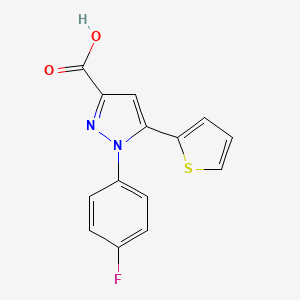
![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)